![molecular formula C12H16BrNO2 B4890020 N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide is a chemical compound that is widely used in scientific research due to its unique properties and potential applications. This compound is also known as BDAEA, and it is a derivative of phenoxyacetic acid. BDAEA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Wirkmechanismus
The mechanism of action of BDAEA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BDAEA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of BDAEA is still under investigation, and further research is needed to fully understand its potential therapeutic applications.
Biochemical and Physiological Effects:
BDAEA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory effects. BDAEA has also been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDAEA in lab experiments is its relative ease of synthesis and availability. BDAEA can be obtained in high yields, making it a cost-effective option for researchers. However, one of the limitations of using BDAEA in lab experiments is its potential toxicity. BDAEA has been found to have cytotoxic effects on certain cell lines, and caution should be exercised when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research involving BDAEA. One area of research that is currently being explored is the development of BDAEA-based cancer therapies. Another potential area of research is the investigation of BDAEA's potential as a therapeutic agent for the treatment of Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of BDAEA and its potential applications in other areas of medicine and biology.
Conclusion:
In conclusion, BDAEA is a chemical compound that has many potential applications in scientific research. Its unique properties and potential therapeutic applications make it a valuable tool for researchers in many fields. However, caution should be exercised when handling this compound due to its potential toxicity. Further research is needed to fully understand the mechanism of action of BDAEA and its potential applications in medicine and biology.
Synthesemethoden
The synthesis of BDAEA involves the reaction of 4-bromo-2,6-dimethylphenol with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with sodium acetate to yield BDAEA. The synthesis of BDAEA is a relatively simple process, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
BDAEA has been extensively used in scientific research due to its unique properties and potential applications. One of the most significant applications of BDAEA is in the field of medicinal chemistry. BDAEA has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. BDAEA has been shown to have anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-6-11(13)7-9(2)12(8)16-5-4-14-10(3)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKPBGOYOKAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC(=O)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7071958 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)
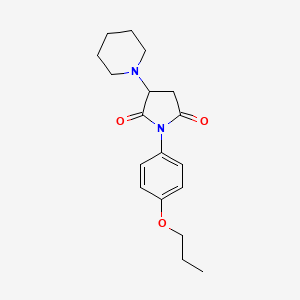
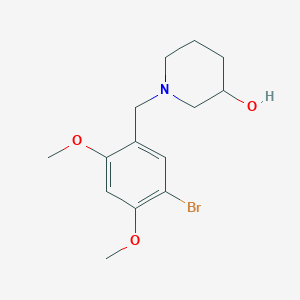
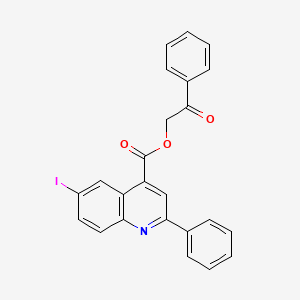
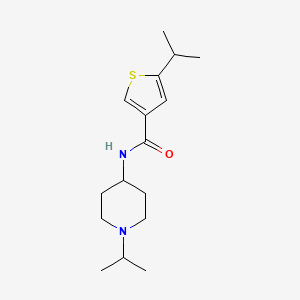

![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)
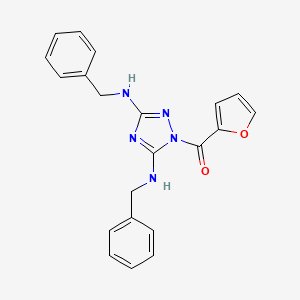
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)

![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)
![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)